molecular formula C8H5F3O4S B2719495 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid CAS No. 1400661-81-5

5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B2719495
CAS No.: 1400661-81-5
M. Wt: 254.18
InChI Key: JCYDFTMULJQTNS-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H6O4S . It has a molecular weight of 186.18 . The compound is achiral and has a SMILES notation of COC(c1ccc(C(O)=O)s1)=O .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. The ring is substituted with a methoxycarbonyl group (O=C(OC)) and a carboxylic acid group (C(O)=O). The thiophene ring also carries a trifluoromethyl group (CF3), which is known for its high electronegativity .


Physical and Chemical Properties Analysis

The compound has a logP value of 1.4599, a logD value of -2.8192, and a logSw value of -1.8083 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 50.839 .

Scientific Research Applications

Organometallic Chemistry

Research in organometallic chemistry has explored the utility of various ester and carboxylic acid derivatives in synthesizing complex ligands and organometallic compounds. For instance, the treatment of Mo(CO)6 with specific ester derivatives at elevated temperatures yields high-quality organometallic compounds. These compounds can undergo further transformations into a variety of functional groups, demonstrating the versatility of ester derivatives in organometallic synthesis (Stößel et al., 1996).

Mass Spectrometry

In the realm of mass spectrometry, the mass spectra of substituted thiophene-2-carboxylic acids, including methoxycarbonyl derivatives, have been reported. These studies help differentiate between isomeric compounds and understand the influence of substituents on fragmentation patterns. Such insights are crucial for the structural elucidation of complex organic molecules (Fisichella et al., 1982).

Synthesis of Functional Materials

The synthesis of functional derivatives of thiophene, including nitration and decarboxylation reactions, has been explored to create materials with specific electronic and optical properties. These reactions pave the way for the development of novel materials for electronic applications (Shvedov et al., 1973).

Supramolecular Chemistry

Supramolecular chemistry research has leveraged the unique properties of thiophene derivatives to build liquid-crystalline networks. These networks, formed through self-assembly of multifunctional hydrogen-bonding molecules, exhibit distinct liquid-crystalline phases and hold potential for the development of new materials with tailored properties (Kihara et al., 1996).

Properties

IUPAC Name

5-methoxycarbonyl-4-(trifluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c1-15-7(14)5-3(8(9,10)11)2-4(16-5)6(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYDFTMULJQTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400661-81-5
Record name 5-(methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-Formyl-3-trifluoromethyl-thiophene-2-carboxylic acid methyl ester (2.05 g, 8.61 mmol) in dioxane (40 ml) was added 2-methyl-2-butene (9 ml) and a solution of Na2ClO2 (2.34 g, 25.92 mmol) and NaH2PO4 (2.82 g) in water (9 ml). The mixture was stirred at rt for 1.5 h. The solution was saturated with sodium chloride, then successively extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product (2.61 g, 100% yield).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2ClO2
Quantity
2.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Five
Yield
100%

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